molecular formula C6H14ClNO2 B1378486 5-Amino-3-methylpentanoic acid hydrochloride CAS No. 1394771-79-9

5-Amino-3-methylpentanoic acid hydrochloride

Cat. No.: B1378486
CAS No.: 1394771-79-9
M. Wt: 167.63 g/mol
InChI Key: NLFUNLWEGXYWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methylpentanoic acid hydrochloride: is an organic compound with the molecular formula C6H14ClNO2. It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a methyl group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpentanoic acid.

    Amination: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-3-methylpentanoic acid hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-methylpentanoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pentanoic acid derivatives.

Scientific Research Applications

Chemistry: 5-Amino-3-methylpentanoic acid hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, it serves as a precursor for the synthesis of amino acid derivatives and peptides, which are essential for studying protein functions and interactions.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Amino-2-methylpentanoic acid hydrochloride
  • 5-Amino-4-methylpentanoic acid hydrochloride
  • 5-Amino-3-ethylpentanoic acid hydrochloride

Comparison: 5-Amino-3-methylpentanoic acid hydrochloride is unique due to the specific positioning of the amino and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

5-amino-3-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFUNLWEGXYWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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